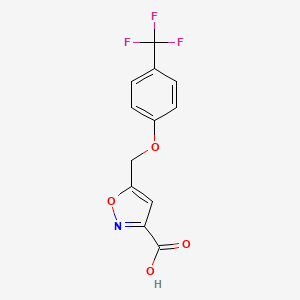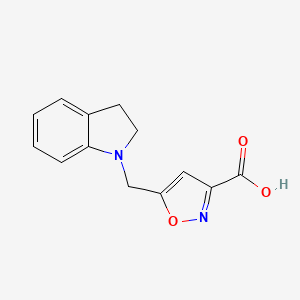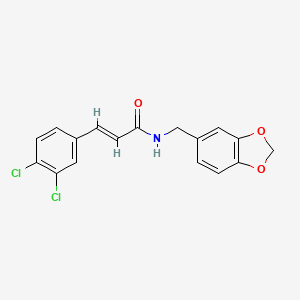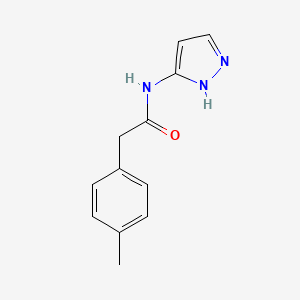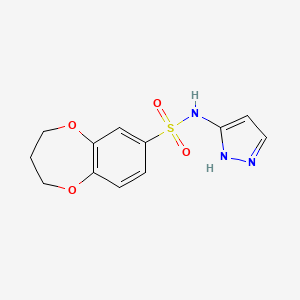
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone, also known as DIM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone is not fully understood. However, it is believed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to activate the JNK signaling pathway, which is involved in apoptosis. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have antioxidant effects, which may be beneficial for preventing oxidative stress-related diseases. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
実験室実験の利点と制限
One advantage of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that it is a synthetic compound that can be easily produced in high yield and purity. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have low toxicity in cell and animal models, making it a potentially safe compound for use in research. However, one limitation of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another direction is to explore its potential as an anti-cancer agent and to develop new cancer treatments based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone and its potential as a treatment for cognitive disorders.
合成法
The synthesis of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone involves a multi-step process that includes the reaction of 1H-indole-4-carboxaldehyde with 3,3-dimethylmorpholine in the presence of a base to form the intermediate. The intermediate is then reacted with an acid chloride to yield the final product, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. This process has been optimized for high yield and purity.
科学的研究の応用
The potential therapeutic applications of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone have been the focus of several scientific studies. One study found that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone can induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)10-19-9-8-17(15)14(18)12-4-3-5-13-11(12)6-7-16-13/h3-7,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAOHNJFSPZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C3C=CNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
